

An In-depth Technical Guide to 3-Methoxytyramine sulfate-d4

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Compound of Interest

Compound Name: 3-Methoxytyramine sulfate-d4

Cat. No.: B12410565

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, metabolic significance, and analytical methodologies related to **3-Methoxytyramine sulfate-d4**. This deuterated internal standard is crucial for the accurate quantification of 3-methoxytyramine, a key metabolite of dopamine, in various biological matrices.

Core Chemical Properties

3-Methoxytyramine sulfate-d4 is the deuterated form of 3-Methoxytyramine sulfate. The incorporation of four deuterium atoms on the ethylamine side chain results in a mass shift that allows it to be distinguished from the endogenous analyte in mass spectrometry-based assays, without significantly altering its chemical behavior during sample preparation.

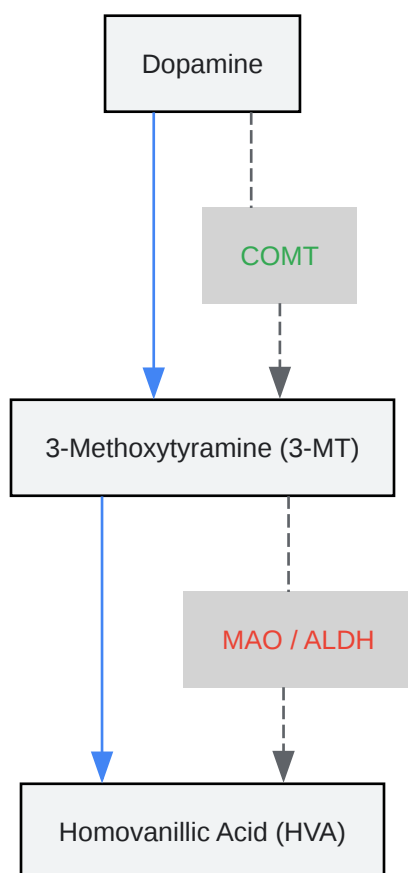
Table 1: Chemical and Physical Properties of **3-Methoxytyramine sulfate-d4**

Property	Value	Citation
Molecular Formula	C ₉ H ₉ D ₄ NO ₅ S	[1]
Molecular Weight	251.29 g/mol	[1]
Appearance	White to Off-White Solid	
Synonyms	4-(2-aminoethyl-1,1,2,2-d ₄)-2-methoxyphenyl hydrogen sulfate	
CAS Number (Unlabeled)	57772-69-7	[1]
Storage Temperature	-20°C	

Metabolic Pathway of Dopamine

3-Methoxytyramine (3-MT) is a major metabolite of the neurotransmitter dopamine.[2] The metabolic process is a two-step enzymatic conversion. First, dopamine is O-methylated by the enzyme Catechol-O-methyltransferase (COMT) to form 3-Methoxytyramine.[2][3]

Subsequently, 3-Methoxytyramine is metabolized by Monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) to produce the final urinary metabolite, Homovanillic acid (HVA).[2][4] The accurate measurement of 3-MT is vital for diagnosing certain neuroendocrine tumors and for research in neurology and endocrinology.[5]



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Dopamine Metabolism Pathway

Stability

The stability of the analyte is critical for ensuring accurate and reproducible results, especially when sample collection and analysis are not performed immediately.

Table 2: Stability of 3-Methoxytyramine in Urine

Condition	Duration	Preservative	Citation
Room Temperature	At least 4 days	None required	[6]
4°C	At least 4 days	None required	[6]
-20°C	At least 11 weeks	None required	[6]

Experimental Protocols

The quantification of 3-methoxytyramine in biological fluids like urine or plasma is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[7][8]} The use of a stable isotope-labeled internal standard, such as **3-Methoxytyramine sulfate-d4**, is essential to correct for matrix effects and variations in sample preparation and instrument response.^[9]

Detailed Methodology: Quantification of 3-MT in Urine by LC-MS/MS

This protocol outlines a typical workflow for the analysis of 3-methoxytyramine using solid-phase extraction (SPE) for sample cleanup followed by LC-MS/MS detection.

1. Sample Preparation (Solid-Phase Extraction - SPE)

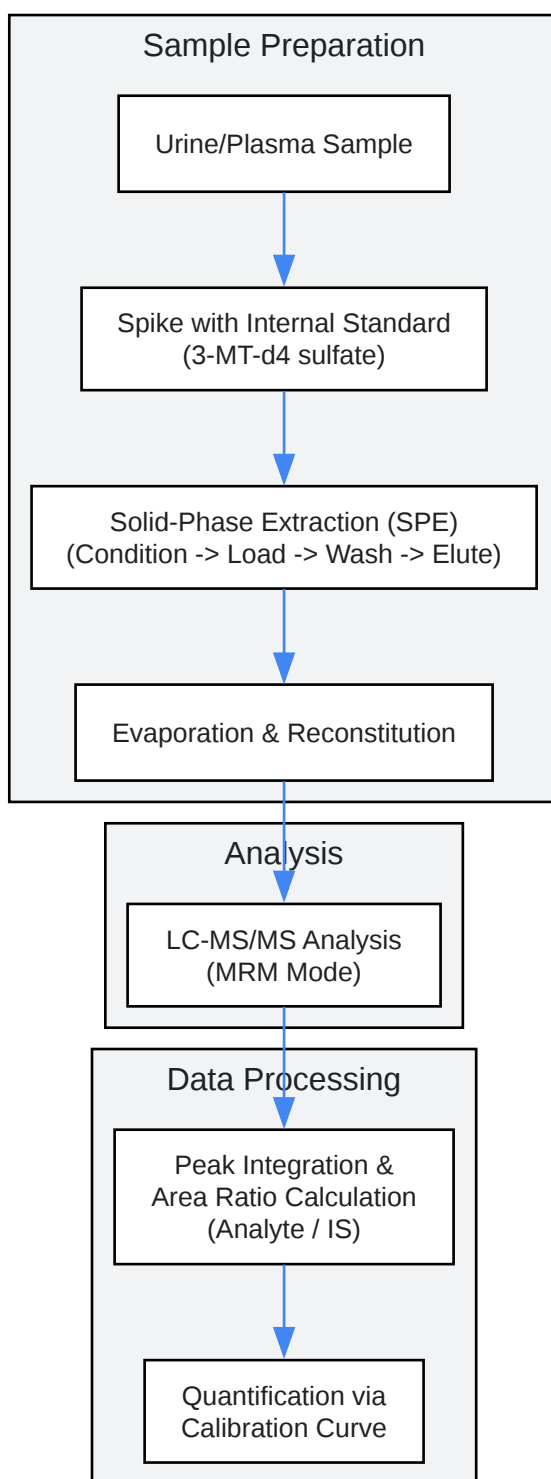
- **Sample Pre-treatment:** To 0.5 mL of urine, add 40 µL of the internal standard mix (containing **3-Methoxytyramine sulfate-d4**). Adjust the pH to between 7.5 and 9.5 with ammonium hydroxide.^[7]
- **SPE Cartridge Conditioning:** Condition a mixed-mode or cation exchange SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of an aqueous buffer (e.g., 0.2 M ammonium chloride).^[7]
- **Sample Loading:** Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, controlled flow rate (1-2 mL/minute).^[10]
- **Washing:** Wash the cartridge to remove interfering matrix components. A typical wash sequence includes 1 mL of deionized water followed by 1 mL of a methanol/acetonitrile solution. Dry the cartridge under vacuum for 5-10 minutes.^[10]
- **Elution:** Elute the analyte and internal standard from the cartridge using 1 mL of an acidic organic solvent, such as 5% formic acid in methanol.^{[7][10]}
- **Final Preparation:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for injection into the LC-MS/MS system.^{[8][10]}

2. LC-MS/MS Analysis

- Chromatographic System: An HPLC or UPLC system.
- Column: A Pentafluorophenyl (PFP) or HILIC column is commonly used for the separation of polar compounds like catecholamines and their metabolites.^[7]
- Mobile Phase: A gradient of an aqueous solution (e.g., 0.2% formic acid in water) and an organic solvent (e.g., methanol).^{[7][8]}
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Ionization: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the native 3-methoxytyramine and the deuterated internal standard (3-Methoxytyramine-d4). This ensures high selectivity and sensitivity.^[9]

3. Data Analysis

- Quantification is performed by calculating the peak area ratio of the endogenous analyte to the deuterated internal standard.^[7]
- A calibration curve is constructed by analyzing a series of standards with known concentrations, and the concentration of the analyte in the unknown samples is determined from this curve.^[7]



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LC-MS/MS Analytical Workflow

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